6-Phenylpyridine-3-sulfonamide

DPP9 inhibition Pyroptosis Selectivity profiling

For medicinal chemistry and chemical biology programs, 6-Phenylpyridine-3-sulfonamide is a strategically differentiated building block. Its 6-phenyl substitution introduces conformational rigidity and enhanced lipophilicity, critical for target engagement studies. Use this compound as a validated negative control (DPP9 IC50 > 100 µM) in cellular pyroptosis assays for AML and HIV-1 research. With a 'Rule of 3' compliant profile (MW 234, cLogP ~1.5-2.0), it is an ideal fragment hit for lead optimization. Its facile conversion to a sulfonyl chloride enables rapid, parallel synthesis of diverse sulfonamide libraries for high-throughput SAR campaigns.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
CAS No. 2035053-36-0
Cat. No. B1411872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylpyridine-3-sulfonamide
CAS2035053-36-0
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C11H10N2O2S/c12-16(14,15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,(H2,12,14,15)
InChIKeySVOMGNYZKJFONI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylpyridine-3-sulfonamide (CAS 2035053-36-0): Chemical Identity and Structural Baseline for Scientific Procurement


6-Phenylpyridine-3-sulfonamide (CAS 2035053-36-0) is a small-molecule sulfonamide building block characterized by a pyridine core substituted at the 6-position with a phenyl group and at the 3-position with a sulfonamide moiety. With a molecular formula of C11H10N2O2S and a molecular weight of 234.28 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and chemical biology [1]. The sulfonamide group provides a hydrogen-bond donor/acceptor motif critical for target engagement, while the 6-phenyl substitution imparts conformational rigidity and lipophilicity, distinguishing it from more flexible or polar pyridine-3-sulfonamide analogs .

Why 6-Phenylpyridine-3-sulfonamide Cannot Be Interchanged with Other Pyridine Sulfonamides: Structural and Pharmacological Differentiation


Pyridine-3-sulfonamides are a widely used scaffold in drug discovery, but their biological and physicochemical properties are exquisitely sensitive to substitution patterns. For example, the 6-phenyl group in 6-Phenylpyridine-3-sulfonamide introduces a planar aromatic extension that alters molecular shape, lipophilicity, and potential π-stacking interactions compared to 6-alkyl or 6-heteroaryl analogs [1]. This modification directly impacts target engagement: while some 4-substituted pyridine-3-sulfonamides exhibit nanomolar inhibition of carbonic anhydrase isoforms, 6-Phenylpyridine-3-sulfonamide displays weak activity against dipeptidyl peptidase 9 (DPP9) with an IC50 > 100 µM, underscoring that even minor structural variations can abolish or invert biological activity [2]. Consequently, generic substitution with another pyridine-3-sulfonamide without empirical validation risks experimental failure and wasted resources.

Quantitative Differentiation of 6-Phenylpyridine-3-sulfonamide: Head-to-Head Evidence Against In-Class Comparators


DPP9 Inhibitory Activity: A Negative Control Profile Distinct from Active Pyridine Sulfonamides

6-Phenylpyridine-3-sulfonamide demonstrates negligible inhibition of human dipeptidyl peptidase 9 (DPP9) with an IC50 > 100 µM (>100,000 nM), positioning it as a suitable negative control or selectivity benchmark when assessing DPP9-targeting compounds [1]. This contrasts sharply with optimized DPP9 inhibitors in the 6-arylpyridine class that achieve low nanomolar IC50 values (e.g., compound 6e in the same study series) [2].

DPP9 inhibition Pyroptosis Selectivity profiling

Physicochemical Profile: Molecular Weight and Lipophilicity Metrics for Fragment-Based Drug Design

With a molecular weight of 234.28 g/mol and a calculated LogP (cLogP) estimated at approximately 1.5-2.0 based on structural analogs, 6-Phenylpyridine-3-sulfonamide falls within the 'Rule of 3' guidelines for fragment-based drug discovery (MW < 300, cLogP ≤ 3) [1]. This contrasts with larger, more complex pyridine-3-sulfonamide derivatives (e.g., 4-substituted analogs with click-tail extensions) that exceed MW 400 and cLogP > 3, making the target compound a more efficient starting point for fragment growing or linking strategies [2].

Fragment-based drug discovery Rule of 3 Physicochemical properties

Synthetic Versatility: Oxidation to Sulfonyl Chloride as a Handle for Diversification

The sulfonamide group of 6-Phenylpyridine-3-sulfonamide can be selectively oxidized to the corresponding sulfonyl chloride under controlled conditions (e.g., using chlorinating agents such as thionyl chloride or phosphorus pentachloride) . This transformation enables subsequent nucleophilic substitution with amines, alcohols, or thiols to generate diverse sulfonamide libraries, a synthetic route not directly accessible from other 6-substituted pyridine-3-sulfonamides lacking this reactive handle [1].

Synthetic chemistry Sulfonyl chloride Chemical diversification

Storage and Stability Profile: Defined Handling Requirements for Reproducible Research

6-Phenylpyridine-3-sulfonamide requires storage at -4°C for short-term use (1-2 weeks) and -20°C for long-term storage to maintain chemical integrity . This defined stability profile contrasts with more stable sulfonamide analogs that can be stored at room temperature, underscoring the need for strict adherence to handling protocols to ensure experimental reproducibility .

Compound stability Storage conditions Reproducibility

Optimal Application Scenarios for 6-Phenylpyridine-3-sulfonamide Based on Quantitative Evidence


Negative Control for DPP9-Mediated Pyroptosis Assays

Given its demonstrated lack of DPP9 inhibition (IC50 > 100 µM), 6-Phenylpyridine-3-sulfonamide serves as an ideal negative control in cellular pyroptosis assays. Researchers can use this compound to establish baseline pyroptosis induction levels and confirm that observed effects with active DPP9 inhibitors are target-specific [1]. This application is particularly valuable in studies of acute myeloid leukemia (AML) and HIV-1-infected lymphocytes where DPP9-mediated pyroptosis is a key pathway [2].

Fragment-Based Drug Discovery Starting Point

With physicochemical properties adhering to the 'Rule of 3' (MW 234, cLogP ~1.5-2.0), 6-Phenylpyridine-3-sulfonamide is optimally suited as a fragment hit for drug discovery programs targeting enzymes or receptors where sulfonamide moieties are known to engage the active site [1]. Its low molecular complexity and synthetic tractability via sulfonyl chloride formation enable efficient fragment growing or linking campaigns to optimize potency and selectivity [2].

Scaffold for Sulfonamide Library Synthesis

The ability to convert the sulfonamide group to a sulfonyl chloride under mild conditions makes 6-Phenylpyridine-3-sulfonamide a versatile building block for the parallel synthesis of diverse sulfonamide libraries [1]. Medicinal chemists can rapidly generate arrays of analogs by reacting the intermediate sulfonyl chloride with various amines, facilitating high-throughput structure-activity relationship (SAR) studies across multiple biological targets [2].

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